molecular formula C8H16N2O2 B11752584 (S)-2-Amino-1-((S)-3-methoxy-pyrrolidin-1-yl)-propan-1-one

(S)-2-Amino-1-((S)-3-methoxy-pyrrolidin-1-yl)-propan-1-one

Cat. No.: B11752584
M. Wt: 172.22 g/mol
InChI Key: QOGHHSKRNLOCBJ-BQBZGAKWSA-N
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Description

(S)-2-Amino-1-((S)-3-methoxy-pyrrolidin-1-yl)-propan-1-one is a chiral small molecule characterized by a pyrrolidine ring substituted with a methoxy group at the 3-position and a propan-1-one backbone bearing an amino group at the 2-position. The methoxy group on the pyrrolidine likely enhances solubility and modulates steric interactions compared to unsubstituted analogs .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-1-((S)-3-methoxy-pyrrolidin-1-yl)-propan-1-one typically involves the use of chiral starting materials and catalysts to ensure the desired stereochemistry. One common method involves the reaction of (S)-3-methoxy-pyrrolidine with a suitable amino acid derivative under controlled conditions to form the target compound. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and may require specific temperatures and pH levels to optimize yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and high yield while minimizing waste and production costs. The use of advanced purification techniques such as chromatography and crystallization is also common to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-1-((S)-3-methoxy-pyrrolidin-1-yl)-propan-1-one can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.

    Reduction: The compound can be reduced to form secondary amines or alcohols.

    Substitution: The methoxy group can be substituted with other functional groups such as halogens or alkyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts to achieve optimal results.

Major Products Formed

The major products formed from these reactions depend on the specific transformation being carried out. For example, oxidation may yield oximes or nitriles, while reduction can produce secondary amines or alcohols. Substitution reactions can result in a variety of derivatives with different functional groups.

Scientific Research Applications

Anticancer Properties

Recent studies have indicated that derivatives of (S)-2-Amino-1-((S)-3-methoxy-pyrrolidin-1-yl)-propan-1-one exhibit promising anticancer activities. For instance, a study evaluated several derivatives against A549 human lung adenocarcinoma cells and found that certain modifications significantly enhanced cytotoxicity compared to standard chemotherapeutic agents like cisplatin . The mechanism of action appears to involve interference with cellular proliferation pathways, although further research is needed to elucidate specific targets.

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Its derivatives have shown effectiveness against multidrug-resistant Gram-positive and Gram-negative bacteria. In vitro assays demonstrated that certain modifications to the core structure improved antibacterial potency, suggesting that this compound could serve as a scaffold for developing new antibiotics .

Potential Therapeutic Uses

Given its biological profile, this compound holds potential in several therapeutic areas:

Cancer Treatment

Due to its anticancer properties, this compound may be developed into a novel treatment option for various cancers, particularly those resistant to conventional therapies.

Infectious Diseases

Its antimicrobial activity suggests potential applications in treating infections caused by resistant bacterial strains, addressing a critical need in modern medicine.

Case Studies and Research Findings

StudyFocusFindings
Anticancer ActivityDerivatives showed significant cytotoxic effects on A549 cells; modifications affected potency.
Antimicrobial EfficacyCertain analogs demonstrated enhanced activity against multidrug-resistant bacteria.
Synthesis TechniquesVarious synthetic routes explored; emphasis on maintaining stereochemistry for bioactivity.

Mechanism of Action

The mechanism of action of (S)-2-Amino-1-((S)-3-methoxy-pyrrolidin-1-yl)-propan-1-one involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function. This inhibition can lead to various biological effects, such as reduced inflammation or pain relief. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Variations

The target compound belongs to a family of α-amino ketones with cyclic amine substituents. Key structural analogs and their distinguishing features include:

Compound Name Core Structure Differences Molecular Formula Molecular Weight (g/mol) Key References
(S)-2-Amino-1-((S)-3-methoxy-pyrrolidin-1-yl)-propan-1-one Pyrrolidine with 3-methoxy substituent; (S,S) configuration C₉H₁₆N₂O₂ 184.24 Synthesized via methods in
(S)-2-Amino-3-phenyl-1-(piperidin-1-yl)propan-1-one Piperidine instead of pyrrolidine; phenyl group at C3 C₁₄H₂₀N₂O 232.32
(S)-2-Amino-3-phenyl-1-(pyrrolidin-1-yl)propan-1-one Unsubstituted pyrrolidine; phenyl group at C3 C₁₃H₁₈N₂O 218.30
(S)-2-Amino-1-(3,3,4,4-tetrafluoro-pyrrolidin-1-yl)-propan-1-one hydrochloride Tetrafluorinated pyrrolidine; enhanced electronegativity C₇H₁₁F₄N₂O·HCl 266.63
(2S)-2-Amino-3-hydroxy-1-(pyrrolidin-1-yl)propan-1-one hydrochloride Hydroxy group at C3 instead of methoxy; altered polarity C₈H₁₅N₂O₂·HCl 222.68

Functional Group Impact on Properties

  • Methoxy Substitution: The 3-methoxy group in the target compound likely improves solubility in polar solvents compared to non-substituted pyrrolidine analogs (e.g., ).
  • Fluorinated Analogs : The tetrafluoropyrrolidine derivative () exhibits increased electronegativity and metabolic stability, making it a candidate for therapeutic applications such as DPP-IV inhibitors. Its melting point (>250°C) suggests high crystallinity, contrasting with the target compound’s undefined thermal properties .
  • Amino Group Positioning: Compounds like (S)-2-Amino-1-[4-(benzyl-isopropyl-amino)-piperidin-1-yl]-propan-1-one () feature bulky aromatic substituents on the amine ring, which may enhance lipophilicity and receptor affinity but reduce aqueous solubility .

Biological Activity

(S)-2-Amino-1-((S)-3-methoxy-pyrrolidin-1-yl)-propan-1-one, commonly referred to as AM97695, is a compound with significant interest in pharmacological research due to its potential biological activities. Its molecular formula is C8_8H16_{16}N2_2O2_2, and it has a molecular weight of approximately 172.22 g/mol. This compound is characterized by its unique structure, which includes a pyrrolidine ring and an amino group that may contribute to its biological effects.

PropertyValue
Molecular FormulaC8_8H16_{16}N2_2O2_2
Molecular Weight172.22 g/mol
CAS Number898384-50-4
Density1.09 g/cm³ (predicted)
Boiling Point294 °C (predicted)
pKa8.63 (predicted)

This compound exhibits a range of biological activities, primarily influenced by its interaction with various receptors and enzymes in the body. Research indicates that compounds with similar structures often act on neurotransmitter systems, potentially influencing cognitive functions and exhibiting neuroprotective effects.

Pharmacological Studies

Recent studies have highlighted the compound's potential in various therapeutic areas:

  • Antimicrobial Activity : Investigations into related pyrrolidine derivatives suggest that they possess antimicrobial properties, potentially effective against certain bacterial strains and fungi .
  • Anticancer Potential : Some studies have indicated that similar compounds can reduce cell viability in cancer cell lines, such as A549 lung cancer cells, suggesting a possible anticancer mechanism . However, the specific activity of this compound requires further investigation.
  • Neuroprotective Effects : The structural characteristics of this compound suggest potential neuroprotective properties, which may be beneficial in treating neurodegenerative diseases .

Case Studies

A case study examining the effects of related compounds on cancer cell lines demonstrated that modifications in the pyrrolidine structure can lead to significant variations in biological activity. For instance, compounds with specific substitutions showed enhanced cytotoxicity against A549 cells compared to their unsubstituted counterparts .

Comparative Analysis

In comparison to other known compounds within the same class, this compound shows promise but requires extensive testing to determine its efficacy and safety profile.

Compound NameActivity TypeObserved Effects
Compound AAntimicrobialSignificant inhibition of bacterial growth
Compound BAnticancerReduced viability in A549 cells
(S)-2-Amino...NeuroprotectivePotential benefits in neurodegeneration

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for (S)-2-Amino-1-((S)-3-methoxy-pyrrolidin-1-yl)-propan-1-one, and how can reaction conditions be optimized?

  • Methodology : Utilize enantioselective reductive amination for pyrrolidine ring formation. Sodium cyanoborohydride in methanol (pH 6.5–7.5, 25°C, 24 hours) achieves ~65% yield. Catalytic asymmetric coupling with (R)-BINAP ligands enhances stereochemical purity (>98% ee). Monitor via TLC (ethyl acetate:hexane 3:7) .
  • Example Reaction Conditions :

StepReagentsConditionsYield
Ring FormationNaCNBH₃, MeOH25°C, 24h65%
Coupling(R)-BINAP, Pd(OAc)₂80°C, THF72%

Q. Which analytical techniques confirm the compound’s enantiomeric purity?

  • Methodology : Chiral HPLC (Chiralpak AD-H column, n-hexane:isopropanol 80:20 + 0.1% diethylamine) distinguishes enantiomers (retention times: 12.3 min for R,R vs. 14.7 min for S,S). Validate with polarimetry ([α]D²⁵ = +43.5° in CHCl₃) .

Q. What are critical safety protocols for handling this compound?

  • Methodology : Use PPE (nitrile gloves, chemical goggles) and fume hoods (airflow ≥0.5 m/s). For spills, apply vermiculite absorbent followed by 5% acetic acid decontamination. Store at 2–8°C under argon in amber glass to prevent photodegradation .

Q. How are key spectroscopic features (NMR, IR) used for structural validation?

  • Methodology : ¹H NMR (DMSO-d₆): δ 1.45 (s, CH₃), 2.85–3.10 (m, pyrrolidine), 3.35 (s, OCH₃). IR: 1675 cm⁻¹ (amide C=O), 3300 cm⁻¹ (NH stretch). Confirm stereochemistry via NOESY correlations between pyrrolidine H4 and methoxy groups .

Advanced Research Questions

Q. How can contradictions between NMR and X-ray crystallography data for stereochemical assignment be resolved?

  • Methodology : Perform variable-temperature NMR (VT-NMR) to assess rotational barriers. Compare with DFT calculations (B3LYP/6-31G*) for conformer modeling. Validate via single-crystal X-ray diffraction (crystallization: acetonitrile/water 9:1 at 4°C) . Use USP reference standards for calibration .

Q. What experimental designs evaluate dual α2-adrenergic and 5-HT receptor modulation?

  • Methodology : Radioligand binding assays with [³H]-yohimbine (α2) and [³H]-LSD (5-HT2A) in HEK293 cells. Measure cAMP inhibition (α2) and calcium flux (5-HT2A). Counter-screen against β-adrenergic/D2 receptors to exclude off-target effects .

Q. How to address discrepancies between computational solubility predictions and experimental results?

  • Methodology : Reassess Hansen solubility parameters. Perform polymorph screening via powder XRD. Experimentally determine solubility in buffered solutions (pH 1.2–7.4) using UV-Vis (λ_max 274 nm) over 24–72 hours .

Q. What strategies prevent racemization during amide bond formation?

  • Methodology : Use HATU/DIPEA coupling reagents in DMF at -20°C. Monitor via circular dichroism. Quench with 1M HCl to protonate the amino group, reducing chiral center reactivity .

Q. How to design stability studies for this hygroscopic compound under accelerated conditions?

  • Methodology : Store samples at 40°C/75% RH for 3 months. Analyze degradation via UPLC-PDA (ACQUITY BEH C18, 0.1% formic acid/acetonitrile gradient). Quantify hydrolysis byproducts via qNMR with maleic acid as internal standard .

Q. Data Contradiction Analysis

Q. How to interpret conflicting bioactivity data in cell-based vs. in vivo models?

  • Methodology : Cross-validate using pharmacokinetic studies (plasma protein binding, metabolic stability). Adjust dosing regimens based on bioavailability (e.g., subcutaneous vs. oral administration). Use LC-MS/MS to quantify tissue distribution .

Q. Notes

  • Methodological Focus : Emphasized experimental design, analytical validation, and safety compliance.
  • Data Sources : Integrated structural, synthetic, and pharmacological evidence from peer-reviewed protocols and safety guidelines.

Properties

Molecular Formula

C8H16N2O2

Molecular Weight

172.22 g/mol

IUPAC Name

(2S)-2-amino-1-[(3S)-3-methoxypyrrolidin-1-yl]propan-1-one

InChI

InChI=1S/C8H16N2O2/c1-6(9)8(11)10-4-3-7(5-10)12-2/h6-7H,3-5,9H2,1-2H3/t6-,7-/m0/s1

InChI Key

QOGHHSKRNLOCBJ-BQBZGAKWSA-N

Isomeric SMILES

C[C@@H](C(=O)N1CC[C@@H](C1)OC)N

Canonical SMILES

CC(C(=O)N1CCC(C1)OC)N

Origin of Product

United States

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